2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine
Description
Properties
IUPAC Name |
tert-butyl 3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-5-10-4-6-14-8-11(10)9-15/h4,6,8H,5,7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBUHVVKNBTNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137739 | |
| Record name | 2,7-Naphthyridine-2(1H)-carboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-07-4 | |
| Record name | 2,7-Naphthyridine-2(1H)-carboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthyridine-2(1H)-carboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Amination and Intramolecular Condensation
One effective approach involves the amination of 2-vinyl-3-acylpyridine derivatives followed by intramolecular cyclization to form the tetrahydronaphthyridine core. This method has been demonstrated in the asymmetric synthesis of related tetrahydronaphthyridines:
- The amination of 2-vinyl-3-acylpyridine with ammonia or amines leads to an intermediate that undergoes intramolecular condensation, forming the bicyclic tetrahydronaphthyridine scaffold in one pot.
- This tandem reaction avoids isolation of intermediates and improves efficiency.
This approach was notably applied in the synthesis of tetrahydronaphthyridine scaffolds related to TAK-828F, showing high yields and scalability without chromatographic purification.
Use of Acid Chlorides and Acrylate Esters
Another method involves preparing acid chlorides from substituted nicotinic acids, followed by formation of acrylate esters, which are key intermediates in the synthesis of naphthyridines:
- Acid chlorides are reacted with nucleophilic acrylate esters in the presence of bases such as triethylamine.
- Subsequent hydrolysis and cyclization steps yield the naphthyridine core.
- Hydrolysis is typically performed in aqueous NaOH/ethanol mixtures at temperatures ranging from room temperature to 100 °C.
- The product acids formed are often isolated by filtration after neutralization.
This multi-step procedure is well-documented in patent literature describing the preparation of various naphthyridine derivatives.
Introduction of the Boc Protecting Group
The Boc protecting group is introduced to the nitrogen atom to stabilize the intermediate and control reactivity during further transformations:
- Boc protection is commonly achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- The Boc group is stable under many reaction conditions but can be removed under acidic conditions if needed.
While specific details on Boc installation on tetrahydro-naphthyridine are less frequently reported directly, the standard Boc protection protocol applies as for other nitrogen heterocycles.
Reduction to Tetrahydro Derivative
Selective reduction of the naphthyridine ring to the tetrahydro form is crucial:
- Catalytic hydrogenation or transfer hydrogenation methods are used.
- Ruthenium-catalyzed enantioselective transfer hydrogenation has been demonstrated as an effective method to reduce dihydronaphthyridine intermediates to the tetrahydro form with high enantioselectivity.
- Sodium borohydride reductions in chlorinated solvents (e.g., 1,2-dichloroethane) with controlled temperature profiles (0-30 °C) have also been reported for related compounds.
Purification and Isolation
- The reaction mixtures are often worked up by aqueous washes, filtration, and recrystallization.
- Insoluble product acids can be separated by filtration after neutralization.
- Organic layers are washed with brine and dried over anhydrous sodium sulfate.
- Final products may be purified by recrystallization or preparative chromatography if necessary.
Summary Table of Key Preparation Steps
Research Findings and Observations
- The tandem amination and cyclization strategy significantly streamlines the synthesis by combining steps, reducing purification burdens, and enabling scale-up without chromatography.
- The use of ruthenium-catalyzed asymmetric transfer hydrogenation provides access to chiral tetrahydronaphthyridines, expanding the utility of this scaffold in drug discovery.
- The hydrolysis and acid chloride formation steps require careful temperature control and monitoring to optimize yields and purity.
- The Boc protecting group ensures stability of the nitrogen during multi-step syntheses and can be selectively removed later if needed.
Chemical Reactions Analysis
Types of Reactions
2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydro derivatives.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various tetrahydro derivatives .
Scientific Research Applications
Synthesis of 2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine
The synthesis of this compound typically involves the regio-selective catalytic reduction of 2,7-naphthyridine. This method has been documented in various studies as a reliable approach to obtain the desired tetrahydro derivatives with good yields and selectivity .
a. Inhibition of Metalloproteinases
One of the notable applications of this compound is its role as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP9 and MMP12. These enzymes are implicated in various inflammatory diseases and cancer progression. Compounds derived from this scaffold have shown promising results in preclinical studies for treating conditions such as asthma and rheumatoid arthritis by selectively inhibiting these MMPs .
b. Neuropharmacological Applications
Recent research has explored the use of tetrahydronaphthyridine derivatives as negative allosteric modulators for metabotropic glutamate receptors (mGluR). Specifically, compounds like [11C]14a and [11C]14b have been evaluated for their potential in positron emission tomography (PET) imaging to study mGluR activity in the brain . This application highlights the compound's relevance in neuropharmacology and its potential for developing imaging agents.
c. Anticancer Properties
The tetrahydronaphthyridine scaffold has also been investigated for its anticancer properties. Studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines by inhibiting critical cellular pathways involved in tumor growth . The ability to modify the naphthyridine structure allows for the optimization of these compounds for enhanced potency and selectivity against cancer cells.
a. Anti-inflammatory Applications
Given its activity against MMPs, this compound is being considered for therapeutic applications in treating inflammatory diseases. The selective inhibition of MMP9 and MMP12 can reduce tissue remodeling associated with chronic inflammation .
b. CNS Disorders
The modulation of glutamate receptors suggests potential applications in treating neurological disorders characterized by dysregulated glutamate signaling. This includes conditions such as schizophrenia and depression where mGluR modulation may provide therapeutic benefits .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1,2,3,4-Tetrahydro-2,7-naphthyridine Derivatives
- 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride (CAS: 1354940-72-9): A non-protected analogue with a hydrochloride salt. Its molecular formula (C₈H₁₁ClN₂) and reduced steric bulk compared to the Boc-protected variant make it more reactive in subsequent alkylation or acylation reactions .
- 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (CAS: 1335053-26-3): Incorporates a chlorine substituent at position 6, enhancing electrophilicity for cross-coupling reactions .
1,8-Naphthyridine Derivatives
- 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS: 274676-47-0): Features nitrogen atoms at positions 1 and 7.
- 7-Chloro-1,2,3,4-tetrahydro-[1,8]naphthyridine (CAS: 1303588-27-3): Chlorine substitution at position 7 modifies electronic properties, influencing binding affinity to targets like kinases .
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| 2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine | C₁₃H₁₈N₂O₂ | 234.30 | Boc at N2 | Not provided |
| 1,2,3,4-Tetrahydro-2,7-naphthyridine HCl | C₈H₁₁ClN₂ | 170.64 | HCl salt | 1354940-72-9 |
| 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl | C₈H₁₀Cl₂N₂ | 205.08 | Cl at C6 | 1335053-26-3 |
| 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | C₉H₁₂N₂ | 148.21 | CH₃ at C7 | 274676-47-0 |
Spectral and Physicochemical Properties
- NMR Shifts : Protons adjacent to nitrogen in 2,7-naphthyridines exhibit downfield shifts (>8.80 ppm in DMSO), consistent with zwitterionic states . The Boc group in this compound likely deshields nearby protons, though specific data are scarce .
- Solubility : Boc protection improves solubility in organic solvents (e.g., DCM, THF), whereas hydrochloride salts (e.g., 6-chloro derivative) are more water-soluble .
Biological Activity
Overview
2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. This compound has gained attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for the development of new therapeutic agents.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Naphthyridine derivatives have been shown to influence multiple biochemical pathways:
- Antimicrobial Activity : These compounds can disrupt bacterial cell wall synthesis and inhibit essential enzymes.
- Anticancer Activity : They may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle regulation.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
-
Anticancer Properties :
A study on naphthyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., H1299 and A549). The compound exhibited IC50 values ranging from 10.47 to 15.03 µg/mL for these cell lines, indicating its potential as an anticancer agent through mechanisms such as DNA intercalation and apoptosis induction . -
Antimicrobial Studies :
Research has indicated that naphthyridine derivatives can effectively inhibit the growth of multiple bacterial strains by targeting essential metabolic pathways. The specific mechanism often involves the disruption of cell wall synthesis or inhibition of key metabolic enzymes .
Research Findings
Recent studies have focused on the synthesis and evaluation of various naphthyridine derivatives to enhance their biological activity. For example:
- The introduction of substituents at different positions on the naphthyridine scaffold has been shown to significantly alter the compound's potency against cancer cells and bacteria.
- Structural modifications are being explored to improve pharmacokinetic properties and selectivity towards specific targets.
Q & A
Q. What are the optimal synthetic routes for 2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine, and how can Boc group migration be minimized?
The Horner–Wadsworth–Emmons (HWE) olefination is a common method, but Boc group migration to exocyclic methyl groups during deprotonation with strong bases (e.g., LDA) can occur, leading to phosphoramidate byproducts instead of desired phosphonates . To mitigate this:
- Use milder bases or lower temperatures to reduce anion stabilization.
- Explore alternative protecting groups (e.g., Fmoc) that resist migration.
- Monitor reaction progress via LC-MS or P NMR to detect intermediates early .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for purification.
- Spectroscopy : Confirm Boc group retention via H NMR (tert-butyl signal at ~1.4 ppm) and IR (C=O stretch at ~1680–1720 cm).
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]) and compare with theoretical values .
Q. What are the solubility characteristics of this compound in common solvents?
The Boc group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces solubility in non-polar solvents (hexane). For reactions in THF or dichloromethane, gentle heating (40–50°C) may be required. Solubility data for analogous compounds (e.g., 7-methyl-1,8-naphthyridines) suggest ~50 mg/mL in DMSO .
Q. How does the Boc group influence the stability of this compound under acidic or basic conditions?
The Boc group is stable under mild basic conditions but cleaves under strong acids (e.g., TFA) or prolonged exposure to HCl. Stability tests show >90% retention after 24 hours in pH 7–9 buffers but <10% retention in 1M HCl .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in functionalizing the [2,7]naphthyridine core?
- Directing groups : Introduce temporary substituents (e.g., halogens) to guide cross-coupling reactions. For example, bromination at the 3-position facilitates Suzuki-Miyaura couplings .
- Computational modeling : Use DFT calculations to predict electron density hotspots for electrophilic/nucleophilic attacks .
Q. How can contradictory NMR data for this compound derivatives be resolved?
Discrepancies in C NMR shifts (e.g., carbonyl carbons) may arise from tautomerism or solvent effects. Solutions include:
Q. What mechanistic insights explain low yields in multi-step syntheses of [2,7]naphthyridine derivatives?
Side reactions (e.g., over-alkylation, ring-opening) are common. Mechanistic studies using O isotopic labeling or trapping experiments (e.g., with TEMPO) can identify intermediates. For example, phosphoramidate formation in HWE reactions is linked to anion stability .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Docking studies : Screen against target proteins (e.g., integrins) using AutoDock Vina.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC values from in vitro assays .
Q. What in vitro assays are suitable for evaluating the bioactivity of [2,7]naphthyridine derivatives?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains.
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates .
Q. How does the steric bulk of the Boc group affect reaction kinetics in catalytic hydrogenation?
Kinetic studies show that Boc-protected derivatives exhibit slower hydrogenation rates (e.g., 50% conversion in 6 hours vs. 2 hours for unprotected analogs) due to hindered catalyst access. Switching to Pearlman’s catalyst (Pd(OH)) improves efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
